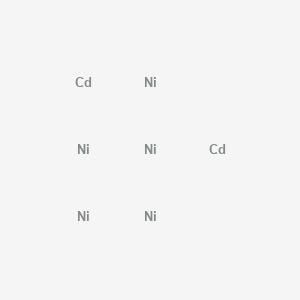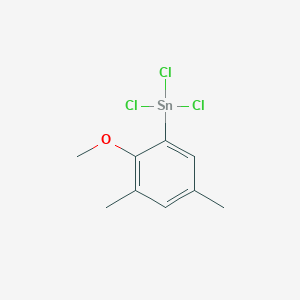
Trichloro(2-methoxy-3,5-dimethylphenyl)stannane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trichloro(2-methoxy-3,5-dimethylphenyl)stannane is an organotin compound characterized by the presence of a tin atom bonded to a trichloride group and a 2-methoxy-3,5-dimethylphenyl group. Organotin compounds are known for their diverse applications in organic synthesis, catalysis, and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of trichloro(2-methoxy-3,5-dimethylphenyl)stannane typically involves the reaction of 2-methoxy-3,5-dimethylphenylmagnesium bromide with tin tetrachloride. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation. The reaction mixture is stirred at low temperatures to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified through distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
Trichloro(2-methoxy-3,5-dimethylphenyl)stannane undergoes various chemical reactions, including:
Substitution Reactions: The trichloride group can be substituted with other nucleophiles, such as alkyl or aryl groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different organotin species.
Coupling Reactions: It can participate in coupling reactions, such as the Stille coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and aryl halides. The reactions are typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride are used.
Coupling Reactions: Palladium catalysts are commonly used in coupling reactions, with conditions varying based on the specific reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various organotin compounds, while coupling reactions can produce complex organic molecules.
Aplicaciones Científicas De Investigación
Trichloro(2-methoxy-3,5-dimethylphenyl)stannane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through coupling reactions.
Biology: Organotin compounds have been studied for their biological activity, including potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the use of organotin compounds in drug development and delivery systems.
Industry: The compound is used in the production of polymers, coatings, and other materials due to its catalytic properties.
Mecanismo De Acción
The mechanism of action of trichloro(2-methoxy-3,5-dimethylphenyl)stannane involves its interaction with various molecular targets. In coupling reactions, the tin atom facilitates the transfer of organic groups to form new carbon-carbon bonds. The compound’s reactivity is influenced by the electronic and steric properties of the 2-methoxy-3,5-dimethylphenyl group.
Comparación Con Compuestos Similares
Similar Compounds
Trichlorophenylstannane: Similar structure but lacks the methoxy and dimethyl groups.
Trichloro(2-methoxyphenyl)stannane: Similar structure but lacks the dimethyl groups.
Trichloro(3,5-dimethylphenyl)stannane: Similar structure but lacks the methoxy group.
Uniqueness
Trichloro(2-methoxy-3,5-dimethylphenyl)stannane is unique due to the presence of both methoxy and dimethyl groups on the phenyl ring. These substituents influence the compound’s reactivity and stability, making it distinct from other organotin compounds.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
120450-76-2 |
|---|---|
Fórmula molecular |
C9H11Cl3OSn |
Peso molecular |
360.2 g/mol |
Nombre IUPAC |
trichloro-(2-methoxy-3,5-dimethylphenyl)stannane |
InChI |
InChI=1S/C9H11O.3ClH.Sn/c1-7-4-5-9(10-3)8(2)6-7;;;;/h4,6H,1-3H3;3*1H;/q;;;;+3/p-3 |
Clave InChI |
NJPRCKPPIOKMFB-UHFFFAOYSA-K |
SMILES canónico |
CC1=CC(=C(C(=C1)[Sn](Cl)(Cl)Cl)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


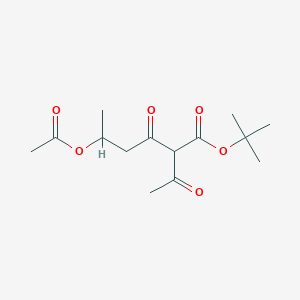
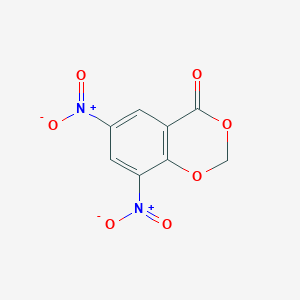
![1-Chloro-7-oxo-7lambda~5~-[1,4]benzoxazino[2,3-b]phenoxazine](/img/structure/B14293116.png)
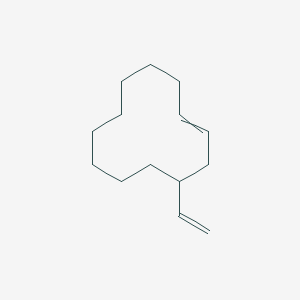
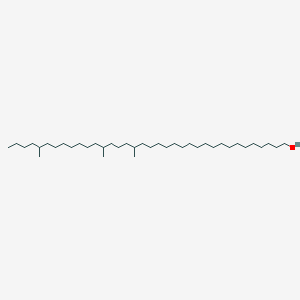
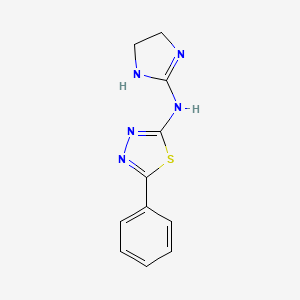
![5-(2,2-Diphenylethenyl)-11-hexyl-11H-benzo[a]carbazole](/img/structure/B14293142.png)
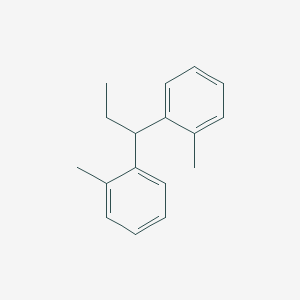
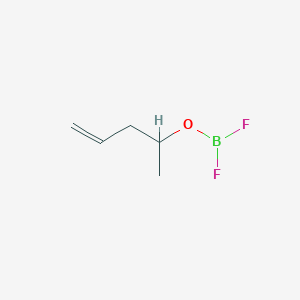
![13-[(Oxiran-2-yl)methyl]-1,4,7,10-tetraoxa-13-azacyclopentadecane](/img/structure/B14293162.png)
![2-{Bis[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]amino}-2-(hydroxymethyl)propane-1,3-diol](/img/structure/B14293165.png)
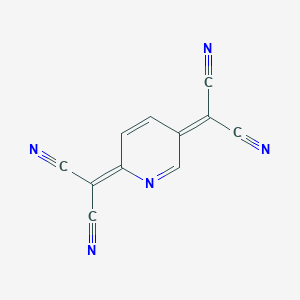
![Benzene, 1-(methoxymethoxy)-2-[(1E)-2-phenylethenyl]-](/img/structure/B14293181.png)
